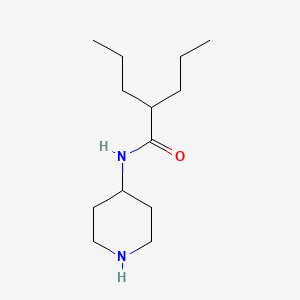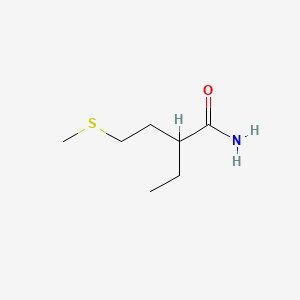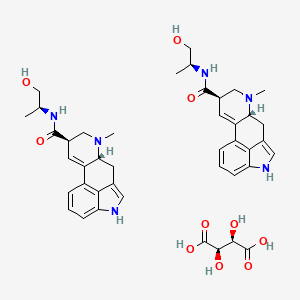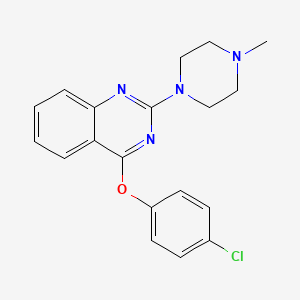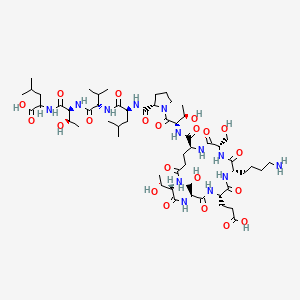
Org 31318
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of endorphins, which are peptides produced by the central nervous system and the pituitary gland. Endorphins are known for their role in pain relief and pleasure enhancement.
Vorbereitungsmethoden
The synthesis of Org 31318 involves multiple steps, including the removal of specific amino acids from the endorphin peptide chain. The synthetic route typically includes:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain using solid-phase peptide synthesis (SPPS).
Cyclization: The linear peptide is then cyclized to form the cyclic structure of this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Analyse Chemischer Reaktionen
Org 31318 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Org 31318 has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and cyclization techniques.
Biology: this compound is studied for its role in modulating pain and pleasure pathways in the nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management and mood disorders.
Industry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
Org 31318 exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors. The binding of this compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Org 31318 is unique compared to other endorphin derivatives due to its specific amino acid sequence and cyclic structure. Similar compounds include:
Beta-Endorphin: Another endorphin peptide with a different amino acid sequence.
Enkephalins: Smaller peptides that also bind to opioid receptors but have different structures and functions.
Dynorphins: A class of opioid peptides with distinct physiological roles.
This compound’s uniqueness lies in its specific sequence and cyclic nature, which confer distinct binding properties and biological effects.
Eigenschaften
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDIGMOOAJPCZ-VJOPWCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H95N13O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128531-64-6 |
Source


|
| Record name | Org 31318 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
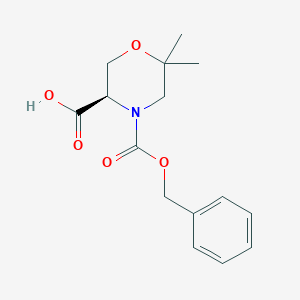
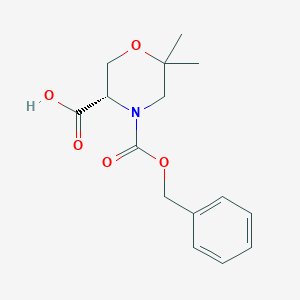
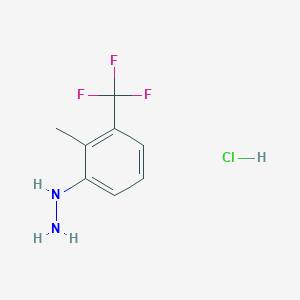
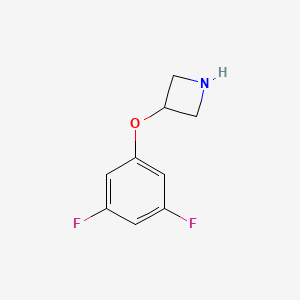
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
![[1,2]Oxazolo[2,3-a]benzimidazole](/img/structure/B3365871.png)


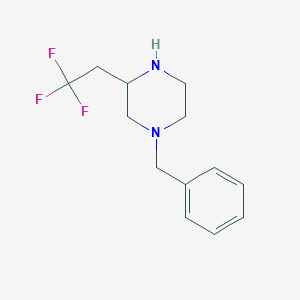
![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
